Osbond acid
Overview
Description
Osbond acid, also known as docosapentaenoic acid (22n-6), is a polyunsaturated fatty acid with five double bonds in the 4-, 7-, 10-, 13-, and 16-positions . It is a member of n-6 PUFA and a product of linoleic acid metabolism .
Synthesis Analysis
Osbond acid is a natural product found in Homo sapiens . It is a product of linoleic acid metabolism . In a study, it was found that osbond acid is abundant in the glycerolipids and glycerophospholipids in the testes of mice .
Chemical Reactions Analysis
Osbond acid is an isomer of docosapentaenoic acid. The two isomers have the same number of double bonds, but on different positions along the chain, so they are regioisomers .
Scientific Research Applications
Health and Nutrition:
- Kidney Injury: Orthosiphon stamineus, which contains Osbond acid, has a protective effect for mice with crystal-induced kidney injury. It regulates multiple metabolic pathways, primarily involving amino acid, energy, and choline metabolism (Gao et al., 2015).
- Child Intelligence: High levels of Osbond acid are associated with lower verbal IQ (-1.8 points) in children (Steer et al., 2013).
- Osteoporosis: A study on metabonomics analysis of plasma from osteoporotic rats identified significant changes in metabolites, including Osbond acid, contributing to a better understanding of metabolic mechanisms in osteoporosis (Long et al., 2009).
Agriculture:
- Soybean Growth: Bio-nano-ortho silicic acid (OSA), related to Osbond acid, was found to improve nutrient use, water use efficiency, and yield of black soybean grown on highly weathered soils (Goenadi et al., 2019).
Dentistry and Orthodontics:
- Orthodontic Brackets: The application of ozone didn't impact the shear bond strength of orthodontic brackets or adhesive remnant index scores (Alkan et al., 2017).
- Enamel Surface Treatment: The self-etching primer Transbond Plus SEP produced less demineralization and less penetration of adhesive in enamel surfaces compared to traditional phosphoric acid systems (Cal-Neto & Miguel, 2009).
Industrial Applications:
- Adhesive Bonding: Modifications to standard boric-sulphuric acid anodizing processes, which could include Osbond acid, can achieve satisfactory structural bond performance in aerospace, automotive, and defense applications (Critchlow et al., 2006).
Environmental Science:
- Water Treatment: Integrated treatment using BOF slag, lime/soda ash, and reverse osmosis for acid mine drainage, which could involve Osbond acid, produced drinking water and recovered valuable minerals, meeting South African National Standard 241 Drinking Water Specifications (Masindi et al., 2017).
Safety And Hazards
According to the safety data sheet provided by Echemi, handling of Osbond acid should be done in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided, and non-sparking tools should be used. All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of accidental release .
Future Directions
Osbond acid has been found to be associated with blood pressure and hypertension over a 10-year period in Black South African adults undergoing nutritional transition . This suggests that individual plasma n-6 PUFA, such as Osbond acid, could play a role in cardiovascular health. More research is needed to further understand the role of Osbond acid in human health and disease.
properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOENOBFIYBSA-WMPRHZDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912352 | |
Record name | Osbond acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Docosapentaenoic acid (22n-6) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Osbond acid | |
CAS RN |
25182-74-5, 25448-00-4 | |
Record name | Osbond acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osbond acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osbond acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Osbond acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSBOND ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Docosapentaenoic acid (22n-6) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.